methyl 2-(1-naphthoyl)benzoate
Overview
Description
Methyl 2-(1-naphthoyl)benzoate is an organic compound with the molecular formula C19H14O3. It is a derivative of benzoic acid and naphthalene, characterized by the presence of a methyl ester group and a naphthoyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(1-naphthoyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(1-naphthoyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-naphthoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-(1-naphthoyl)benzoic acid.
Reduction: Formation of methyl 2-(1-naphthyl)benzoate.
Substitution: Formation of various substituted methyl 2-(1-naphthoyl)benzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 2-(1-naphthoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(1-naphthoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Methyl benzoate: Similar ester structure but lacks the naphthoyl group.
2-Naphthol: Shares the naphthalene core but differs in functional groups.
Methyl 2-naphthoate: Similar naphthalene structure but different ester linkage.
Uniqueness: Methyl 2-(1-naphthoyl)benzoate is unique due to the presence of both a naphthoyl group and a benzoate ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
methyl 2-(naphthalene-1-carbonyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-22-19(21)17-11-5-4-10-16(17)18(20)15-12-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIROWGKGBPJJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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